molecular formula C8H8ClNO3 B8316999 2,5-Dimethyl-6-chloro-4-nitrophenol

2,5-Dimethyl-6-chloro-4-nitrophenol

Cat. No. B8316999
M. Wt: 201.61 g/mol
InChI Key: XNMLYIXDYXTAKD-UHFFFAOYSA-N
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Patent
US04734404

Procedure details

Into a Parr bottle containing 5.0 grams (24.8 mmol) of 2,5-dimethyl-6-chloro-4-nitrophenol in 40 milliliters of ethyl alcohol was added 0.5 grams of 5 percent platinum on carbon. This mixture was hydrogenated for 45 minutes in a Parr apparatus. The resulting solution was filtered over charcoal and Celite and the solvent was evaporated to afford 4.09 grams of 2,5-dimethyl-6-chloro-4-aminophenol having a melting point of 127° C.-128° C. Recrystallization from ethyl acetate and hexane afforded a product having a melting point of 129° C.-130° C. Elemental analysis of the product indicated the following:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[C:4]([Cl:12])[C:3]=1[OH:13]>C(O)C.[Pt]>[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:11])=[C:4]([Cl:12])[C:3]=1[OH:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C(=C(C(=C1)[N+](=O)[O-])C)Cl)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered over charcoal and Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1)N)C)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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